molecular formula C9H12Cl2N2O B2493884 N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1052542-12-7

N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B2493884
CAS RN: 1052542-12-7
M. Wt: 235.11
InChI Key: XJYOONNNSCBRBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves acetylation, esterification, and ester interchange steps, utilizing starting materials such as N-methylaniline and chloracetyl chloride to achieve high yields of target acetamides. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide synthesis follows this route, indicating a similar approach could be applied to N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The conformation of the N—H bond in related structures, such as 2-chloro-N-(2,4-dimethylphenyl)acetamide, is typically syn to the methyl group, with molecules linked into chains through intermolecular N—H⋯O hydrogen bonds, which may be relevant for the hydrochloride version of our compound of interest (B. Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

The compound has shown significant antiviral and antiapoptotic effects in vitro, which correlates with therapeutic efficacy in treating diseases like Japanese encephalitis in model studies, showcasing its biological activity and chemical reactivity (Ghosh et al., 2008).

Physical Properties Analysis

The physical properties of related acetamides, including their crystal structure and hydrogen bonding patterns, suggest that N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride may exhibit similar characteristics, such as chain formation through N—H⋯O hydrogen bonds in its crystal lattice (B. Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

Quantum chemical calculations on related compounds provide insights into conformation, vibrational spectroscopic, electronic, NBO, and thermodynamic properties, which can be instrumental in understanding the chemical properties of N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride (Choudhary et al., 2014).

Scientific Research Applications

  • Surgical Anesthetic Applications : Ketamine, a compound structurally related to N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride, has been used in conjunction with Acepromazine to produce surgical depth anesthesia in guinea pigs, demonstrating fast-acting, safe, and easily controlled anesthetic properties (Shucard, Andrew, & Beauford, 1975).

  • Therapeutic Effect in Japanese Encephalitis : A novel anilidoquinoline derivative, structurally similar to N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride, showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis virus, suggesting potential therapeutic applications (Ghosh et al., 2008).

  • Crystal Structure Analysis : The crystal structure of the S-(+)-ketamine hydrochloride salt, closely related to N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride, has been determined. This study provides insight into the compound's molecular arrangement and potential applications based on its structural properties (Hakey, Ouellette, Zubieta, & Korter, 2008).

  • Potential Antibacterial Agents : Research on various acetamides, including those structurally similar to N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride, has revealed moderate to good antibacterial activity against gram-positive and gram-negative bacteria (Desai, Shah, Bhavsar, & Saxena, 2008).

  • Treatment of Overactive Detrusor : N-(4-amino-2-butynyl)acetamides, structurally akin to N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride, have been explored for their inhibitory activity on detrusor contraction, indicating potential use in the treatment of overactive detrusor (Take et al., 1992).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c1-11-6-9(13)12-8-5-3-2-4-7(8)10;/h2-5,11H,6H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYOONNNSCBRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride

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